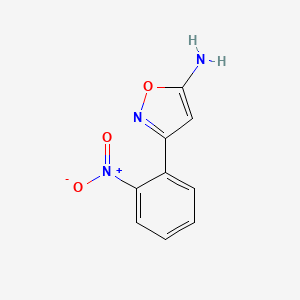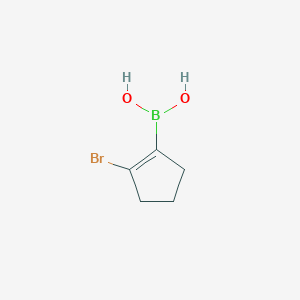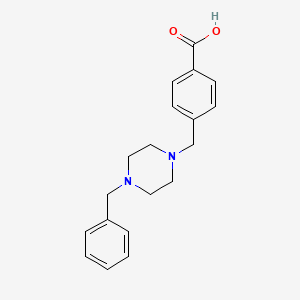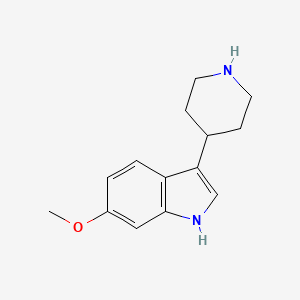![molecular formula C7H17NO2 B1612278 2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL CAS No. 85154-18-3](/img/new.no-structure.jpg)
2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL is a chemical compound with the molecular formula C7H17NO2 and a molecular weight of 147.215 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL typically involves the reaction of 2-hydroxypropylamine with acetone under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, primary amines, secondary amines, and various substituted derivatives .
Applications De Recherche Scientifique
2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as a precursor for the development of pharmaceutical drugs.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2-Hydroxypropyl)methylamino]-1-propanol
- 2-[(2-Hydroxy-1-methylethyl)methylamino]propan-1-ol
- 2-[(2-Hydroxypropyl)methylamino]propan-2-ol
Uniqueness
2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for various applications in scientific research and industrial processes .
Propriétés
Numéro CAS |
85154-18-3 |
|---|---|
Formule moléculaire |
C7H17NO2 |
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
2-[2-hydroxypropan-2-yl(methyl)amino]propan-1-ol |
InChI |
InChI=1S/C7H17NO2/c1-6(5-9)8(4)7(2,3)10/h6,9-10H,5H2,1-4H3 |
Clé InChI |
GVPYQCRHYGKPDX-UHFFFAOYSA-N |
SMILES |
CC(CO)N(C)C(C)(C)O |
SMILES canonique |
CC(CO)N(C)C(C)(C)O |
| 85154-18-3 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid](/img/structure/B1612208.png)





